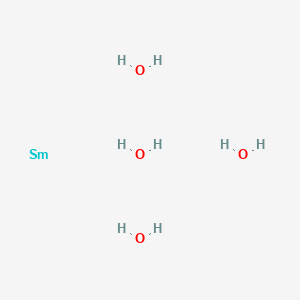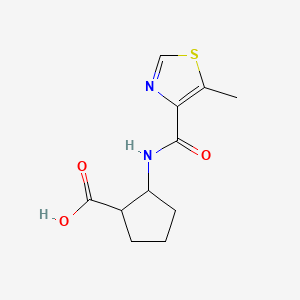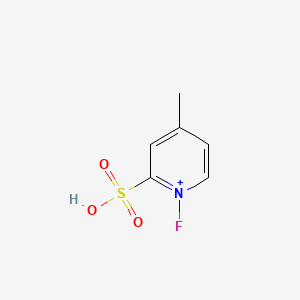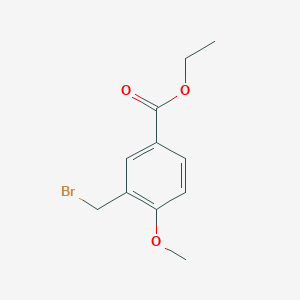
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is a specialized chemical compound primarily used in polymer chemistry and materials science. This compound is known for its unique properties that make it suitable for various industrial applications, particularly in the production of advanced polymer systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate typically involves the esterification of poly[oxy(methyl-1,2-ethanediyl)], α,α’-(2,2-dimethyl-1,3-propanediyl)bis[ω-hydroxy-] with prop-2-enoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, making it useful in the production of polymers and copolymers.
Esterification and Transesterification: It can participate in esterification and transesterification reactions, forming different ester derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.
Major Products Formed
Scientific Research Applications
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymer systems with improved properties.
Materials Science: Incorporated into materials to enhance their mechanical strength, thermal stability, and chemical resistance.
Biomedical Applications: Explored for use in drug delivery systems and biomedical devices due to its biocompatibility and versatility.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants, providing improved performance characteristics.
Mechanism of Action
The mechanism of action of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive double bonds in the acrylate groups, which participate in free radical polymerization reactions. The pathways involved include the initiation, propagation, and termination steps of the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Glyceryl propoxy triacrylate (GPTA): Similar in structure and used in similar applications, but with different mechanical properties.
2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate: Another related compound with comparable applications in polymer chemistry.
Uniqueness
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and rigidity in polymer systems. This makes it particularly valuable in applications requiring high-performance materials with tailored properties .
Properties
Molecular Formula |
C12H18O5 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C12H18O5/c1-3-11(13)16-9-5-7-15-8-6-10-17-12(14)4-2/h3-4H,1-2,5-10H2 |
InChI Key |
KEPGNQLKWDULGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


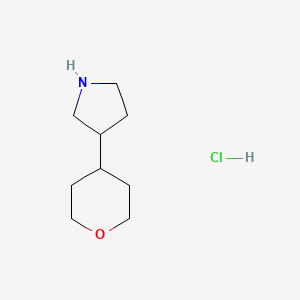
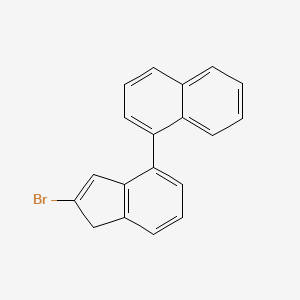
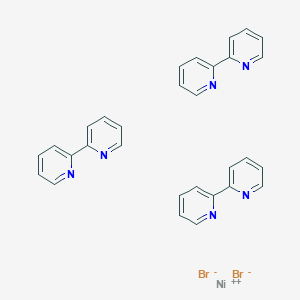
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
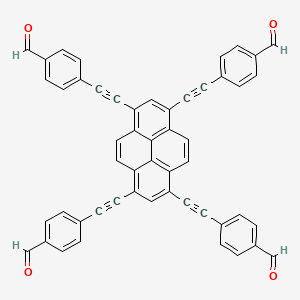
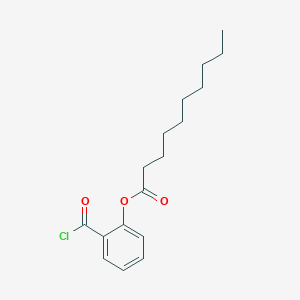

![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
